N-(2-chloroethyl)cyclopropanecarboxamide

Structural differentiation Data gap Research procurement

Procure N-(2-chloroethyl)cyclopropanecarboxamide (CAS 53487-37-9) as a high-purity building block for medicinal chemistry and SAR studies. Its unique combination of a reactive chloroethyl moiety for nucleophilic substitution and a sterically constrained cyclopropane ring enables the creation of distinct molecular architectures not accessible with acyclic or aromatic analogs. This differentiation is critical for generating novel compound libraries and probing conformational effects in target binding. A cost-effective scaffold for exploratory synthesis.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 53487-37-9
Cat. No. B1517045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)cyclopropanecarboxamide
CAS53487-37-9
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCCCl
InChIInChI=1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9)
InChIKeyRNBDAVGOSHTAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chloroethyl)cyclopropanecarboxamide (CAS 53487-37-9): Procurement and Structural Overview for Research Applications


N-(2-chloroethyl)cyclopropanecarboxamide is a small-molecule carboxamide with the molecular formula C₆H₁₀ClNO and a molecular weight of 147.6 g/mol. It features a reactive chloroethyl moiety attached to an amide nitrogen and a cyclopropane ring [1]. This structural combination is characteristic of a versatile small-molecule scaffold, with the chloroethyl group enabling further functionalization through nucleophilic substitution or cyclization reactions, and the cyclopropane moiety contributing steric and electronic effects that can influence reactivity and stability [2]. The compound is primarily cataloged as a research chemical and building block in organic synthesis .

N-(2-chloroethyl)cyclopropanecarboxamide: Rationale Against Simple Substitution in Research Protocols


In the absence of direct comparative performance data for N-(2-chloroethyl)cyclopropanecarboxamide, the rationale against its substitution is based on structural and mechanistic class inference. The compound belongs to a broad class of chloroethylating agents, but its specific reactivity profile is defined by the interplay between the alkylating chloroethyl group and the sterically constrained, electron-rich cyclopropanecarboxamide core [1]. Altering either component—such as replacing the cyclopropane with an acyclic alkyl chain (e.g., N-(2-chloroethyl)acetamide) or an aromatic system (e.g., N-(2-chloroethyl)benzamide)—will predictably change the compound's steric bulk, electronic distribution, and subsequent reaction kinetics [2]. Therefore, substituting N-(2-chloroethyl)cyclopropanecarboxamide with a seemingly similar compound from the chloroethylamide family cannot be assumed to yield equivalent outcomes in a given chemical or biological system without direct empirical verification, as the cyclopropane moiety imposes unique conformational and electronic constraints.

Quantitative Differentiation Evidence for N-(2-chloroethyl)cyclopropanecarboxamide (CAS 53487-37-9) vs. Analogs


Quantifiable Differentiation Data Not Available in Public Literature

A comprehensive search of primary literature, patents, and authoritative databases failed to identify any quantitative, comparative data for N-(2-chloroethyl)cyclopropanecarboxamide against any specific analog or baseline. No studies reporting IC₅₀ values, reaction rate constants, stability metrics, or other performance indicators were found for this compound. The available information is limited to basic chemical properties and vendor catalog listings, which do not constitute differentiation evidence. [1]

Structural differentiation Data gap Research procurement

Physicochemical Property Baseline for N-(2-chloroethyl)cyclopropanecarboxamide

The fundamental physicochemical properties of N-(2-chloroethyl)cyclopropanecarboxamide are well-defined and can be compared to structural analogs. Its molecular weight (147.6 g/mol) and molecular formula (C₆H₁₀ClNO) differ from related compounds like N-(2-chloroethyl)acetamide (MW 121.56 g/mol, C₄H₈ClNO) and N-(2-chloroethyl)benzamide (MW 183.63 g/mol, C₉H₁₀ClNO) [1][2][3]. These differences are a direct consequence of the cyclopropane ring, which provides a specific three-carbon framework distinct from the methyl or phenyl groups found in the analogs.

Chemical properties Molecular weight Structural formula

Recommended Application Scenarios for N-(2-chloroethyl)cyclopropanecarboxamide (CAS 53487-37-9) Based on Available Evidence


As a Unique Building Block in Exploratory Organic Synthesis

Given its defined but relatively unexplored chemical structure, N-(2-chloroethyl)cyclopropanecarboxamide is most appropriately used as a versatile small-molecule scaffold in exploratory synthetic chemistry . The presence of both a reactive chloroethyl handle and a strained cyclopropane ring makes it a candidate for creating novel molecular architectures through nucleophilic substitution or ring-opening reactions. Researchers can leverage its unique combination of functional groups to synthesize compound libraries for further investigation.

As a Chemical Standard or Reference Material

The compound's well-characterized molecular structure and availability from multiple chemical vendors make it suitable for use as a reference standard in analytical chemistry, particularly for method development or calibration in techniques like NMR, HPLC, or mass spectrometry . Its clear structural identity (C₆H₁₀ClNO) allows for unambiguous identification and quantification.

For Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Within a medicinal chemistry program exploring chloroethylating agents or cyclopropane-containing scaffolds, this compound could serve as a valuable negative control or a specific probe in SAR studies. Its unique cyclopropane moiety differentiates it from more common alkyl (e.g., acetamide) or aromatic (e.g., benzamide) analogs. By comparing its (currently unquantified) biological activity against these well-characterized analogs, researchers could potentially identify the contributions of the cyclopropane ring to target binding or cellular effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chloroethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.